14-Hydroxyclarithromycin
Description
Structure
2D Structure
Properties
CAS No. |
110671-78-8 |
|---|---|
Molecular Formula |
C38H69NO14 |
Molecular Weight |
764.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
JDKPAXGOJMGSAE-SSUCSANQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)C(C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C |
Synonyms |
14-hydroxy-6-0-methylerthromycin A 14-hydroxy-6-O-methylerythromycin 14-hydroxyclarithromycin 14-hydroxyclarithromycin, (14R)-isomer 14-hydroxyclarithromycin, (14S)-isomer 14-OH-clarithromycin A 62671 A-62671 |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of 14 Hydroxyclarithromycin Formation
Cytochrome P450 Enzyme System Mediation
The biotransformation of clarithromycin (B1669154) into its 14-hydroxy metabolite is a prime example of hepatic drug metabolism, predominantly facilitated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These heme-containing monooxygenases are central to the oxidation of a vast array of foreign compounds, including many pharmaceuticals. researchgate.net
Role of CYP3A4 in Clarithromycin Hydroxylation
The primary enzyme responsible for the 14-hydroxylation of clarithromycin is CYP3A4. nih.govresearchgate.netjst.go.jp This isoform is one of the most abundant and important drug-metabolizing enzymes in the human liver and intestine. wikipedia.orgdrugbank.com The formation of 14-hydroxyclarithromycin is a major metabolic pathway for the parent drug. nih.govresearchgate.netuonbi.ac.ke Studies using human liver microsomes have demonstrated a high correlation between the rate of clarithromycin disappearance and the activity of CYP3A4. jst.go.jp Furthermore, the process is significantly inhibited by selective CYP3A4 inhibitors such as ketoconazole (B1673606) and troleandomycin, as well as by polyclonal antibodies targeting CYP3A4/5, underscoring the predominant role of CYP3A4 in this metabolic conversion. jst.go.jp While CYP3A4 is the main catalyst, other isoforms like CYP2C19 may play a minor role. jst.go.jp
Metabolic Interaction Dynamics
The metabolism of clarithromycin is not a simple linear process. It is characterized by complex dynamics, including the inhibition of its own metabolism and limitations in the capacity of the metabolic pathway.
Autoinhibition of Clarithromycin Metabolism by the Parent Compound
Clarithromycin is not only a substrate of CYP3A4 but also a potent inhibitor of this enzyme. nih.govmdpi.com This leads to a phenomenon known as autoinhibition, where clarithromycin decreases its own metabolism over time. nih.govmdpi.comnih.gov This inhibition is mechanism-based, meaning that clarithromycin or one of its metabolites forms a stable complex with the CYP3A4 enzyme, rendering it inactive. nih.govuni-heidelberg.de Specifically, the N-demethylation pathway of clarithromycin can produce nitrosoalkane intermediates that irreversibly inhibit CYP3A4. This autoinhibition results in nonlinear pharmacokinetics, where increases in the dose of clarithromycin lead to a disproportionately larger increase in its plasma concentration. nih.govresearchgate.net A study modeling repeated oral administration found that up to 90% of the apparent total clearance of clarithromycin was susceptible to this reversible autoinhibition. nih.govnih.gov
Capacity-Limited Aspects of Metabolite Formation
The formation of this compound is a capacity-limited process. nih.govresearchgate.netnih.gov This means that the enzymatic pathway responsible for its production can become saturated at higher doses of clarithromycin. medicines.org.uk As the dose of clarithromycin increases, the ratio of this compound to the parent compound in the plasma decreases, indicating that the metabolic pathway cannot keep up with the higher concentrations of the drug. nih.govnih.gov This saturation of the hydroxylation pathway contributes, in part, to the nonlinear pharmacokinetics of clarithromycin. nih.govnih.gov
Biosynthetic Pathways of Macrolide Parent Compounds
Clarithromycin is a semi-synthetic macrolide, derived from a naturally occurring precursor, erythromycin (B1671065) A. nih.govrsc.org The biosynthesis of erythromycin A itself is a complex process carried out by the bacterium Saccharopolyspora erythraea. wikipedia.orgmdpi.com This process involves a large, multi-enzymatic complex known as a polyketide synthase (PKS). mdpi.comacs.org The PKS assembles the macrolide ring from simple building blocks like propionyl-CoA and methylmalonyl-CoA. acs.org Following the formation of the initial macrolide structure, 6-deoxyerythronolide B, a series of post-PKS modifications occur, including hydroxylations catalyzed by cytochrome P450 enzymes and the attachment of sugar moieties, to yield the final erythromycin A molecule. mdpi.comacs.orgplos.org Clarithromycin is then synthesized from erythromycin A through a chemical process that involves the selective methylation of the hydroxyl group at the 6-position of the erythromycin A molecule. nih.govrsc.orgresearchgate.net
Molecular Mechanisms of Antimicrobial Action of 14 Hydroxyclarithromycin
Ribosomal Binding and Protein Synthesis Inhibition
14-Hydroxyclarithromycin, like its parent compound clarithromycin (B1669154) and other macrolide antibiotics, targets the 50S subunit of the bacterial ribosome. drugbank.commerckvetmanual.com Specifically, it binds to domain V of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit. drugbank.com This binding occurs at or near the peptidyl transferase center, the site responsible for forming peptide bonds between amino acids. drugbank.com Studies have demonstrated a direct and stoichiometric binding of macrolides to the 50S subunit. nih.govnih.gov For instance, experiments with Mycobacterium smegmatis showed that clarithromycin binds specifically to the 50S subunit and not the 30S subunit. oup.com Similarly, in Helicobacter pylori, radiolabeled clarithromycin was found to bind stoichiometrically to the 50S ribosomal subunits. nih.govnih.gov
The binding of this compound to the 50S ribosomal subunit physically obstructs the process of protein synthesis. drugbank.compatsnap.commerckvetmanual.com It effectively blocks the translocation step, which involves the movement of the aminoacyl-tRNA from the A-site (acceptor site) to the P-site (peptidyl site) of the ribosome. drugbank.commerckvetmanual.comdhgpharma.com.vn This inhibition of translocation prevents the elongation of the polypeptide chain, as new amino acids cannot be added. drugbank.compatsnap.com By interfering with this crucial step, this compound halts the production of essential proteins necessary for bacterial survival and replication. patsnap.com
Interaction with the 50S Ribosomal Subunit
Characterization of Ribosomal Binding Kinetics
The efficacy of this compound is also defined by the kinetics of its interaction with bacterial ribosomes, including its binding affinity and the stability of the resulting complex.
Research has shown that this compound, along with clarithromycin and erythromycin (B1671065), binds with exceptionally high affinity to ribosomes from Helicobacter pylori. The dissociation constants (Kd) for these macrolides were determined to be in the range of 2 x 10⁻¹⁰ M, representing one of the tightest binding interactions observed for a macrolide-ribosome complex. nih.govnih.gov
In studies with Mycobacterium smegmatis, this compound demonstrated a seven-fold tighter binding to ribosomes compared to erythromycin. oup.com This enhanced affinity is attributed to a faster on-rate. oup.com The dissociation constant (Kd) for this compound with M. smegmatis ribosomes was measured at 1.40 x 10⁻¹⁰ M. oup.com
Table 1: Kinetics of Macrolide Interaction with Mycobacterium smegmatis Ribosomes
| Macrolide | Forward Rate Constant (k₁) (M⁻¹ min⁻¹) | Reverse Rate Constant (k₋₁) (min⁻¹) | Dissociation Constant (Kd) (M) |
|---|---|---|---|
| This compound | 2.19 x 10⁸ | 0.0306 | 1.40 x 10⁻¹⁰ |
| Clarithromycin | 2.54 x 10⁷ | 0.0089 | 3.50 x 10⁻¹⁰ |
| Erythromycin | 2.08 x 10⁷ | 0.021 | 1.01 x 10⁻⁹ |
Data sourced from a study on the molecular basis of clarithromycin activity against Mycobacterium smegmatis. oup.com
The stability of the macrolide-ribosome complex is a key factor in its antimicrobial activity. For Helicobacter pylori, the tight binding of this compound is characterized by a very slow dissociation rate constant. nih.govnih.gov The dissociation rate constant for this compound from H. pylori ribosomes was measured at 16.6 x 10⁻⁴ min⁻¹, which is significantly slower than that observed for macrolides with ribosomes from other gram-negative bacteria. nih.govnih.gov This slow dissociation results in a prolonged half-time of dissociation, estimated to be between 7 and 16 hours, the slowest measured for a macrolide-ribosome complex. nih.govnih.gov
Table 2: Dissociation Kinetics of Macrolides from Helicobacter pylori Ribosomes
| Macrolide | Dissociation Rate Constant (min⁻¹) | Half-Time of Dissociation (hours) |
|---|---|---|
| This compound | 16.6 x 10⁻⁴ | 7 - 16 |
| Clarithromycin | 7.07 x 10⁻⁴ | 7 - 16 |
| Erythromycin | 6.83 x 10⁻⁴ | 7 - 16 |
Data from a study on the tight binding of macrolides to Helicobacter pylori ribosomes. nih.govnih.gov
Affinity of Binding to Bacterial Ribosomes (e.g., Helicobacter pylori, Mycobacterium smegmatis)
Concentration-Dependent Bacteriostatic and Bactericidal Effects
The action of this compound can be either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria), depending on the concentration of the drug and the susceptibility of the target organism. drugbank.compatsnap.com At concentrations equal to the minimum inhibitory concentration (MIC), the combination of clarithromycin and this compound has been shown to be bacteriostatic against organisms like Bacteroides fragilis and Peptostreptococcus anaerobius. nih.gov However, at concentrations twice the MIC, the combination exhibits bactericidal activity against these same organisms. nih.gov Similarly, against Legionella pneumophila, both this compound and its parent compound were found to be bactericidal at both peak and trough serum concentrations. oup.comnih.gov This concentration-dependent effect underscores the importance of achieving adequate drug levels at the site of infection to ensure effective bacterial eradication.
Spectrum of Antimicrobial Activity and Comparative Potency of 14 Hydroxyclarithromycin
In Vitro Activity against Specific Bacterial Pathogens
Gram-Positive Bacteria:
Streptococcus pneumoniae: 14-Hydroxyclarithromycin demonstrates potent activity against Streptococcus pneumoniae. oup.com Studies have shown that its potency is comparable to or even greater than that of clarithromycin (B1669154) itself. oup.com For erythromycin-susceptible strains, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of this compound was found to be 0.125 mg/L, identical to that of clarithromycin and erythromycin (B1671065). oup.com The combination of clarithromycin and this compound has been observed to be more potent than clarithromycin alone against numerous pneumococcal strains. oup.comoup.com Specifically, for 28 strains tested, the combination resulted in a lower MIC, with a one-tube dilution decrease in 17 strains and a two-tube dilution decrease in 11 strains. oup.com This enhanced activity is also seen against erythromycin-resistant isolates, where the combination can reduce the MIC of clarithromycin. oup.com Time-kill studies have further demonstrated that the combination is more rapidly bactericidal than clarithromycin alone against susceptible isolates. oup.comnih.gov
Enterococcus faecalis: The potency of this compound against Enterococcus faecalis is comparable to that of clarithromycin. nih.gov Notably, checkerboard and kill-curve studies have indicated enhanced interactive effects when this compound is combined with clarithromycin. nih.gov Partial synergy and additive interactions have been demonstrated in 96% of strains tested, with partial synergy being frequently observed among Enterococcus faecalis isolates. nih.gov
Listeria monocytogenes: Clarithromycin is active against Listeria monocytogenes. researchgate.net While specific data on the in vitro activity of this compound against Listeria monocytogenes is less detailed, the parent compound, clarithromycin, has been noted as the most active among several macrolides against this pathogen. researchgate.net Generally, L. monocytogenes has shown susceptibility to a variety of antimicrobial agents. nih.gov
Corynebacterium Species: Clarithromycin has demonstrated activity against some strains of Corynebacterium. dhgpharma.com.vn In a comparative study of several macrolides, clarithromycin was found to be the most active compound against Corynebacterium species. researchgate.net
Beta-Hemolytic Streptococci: The combination of clarithromycin and its 14-hydroxy metabolite is highly active against beta-hemolytic streptococci (Groups A-C), with a mode MIC of 0.06 mg/l. researchgate.net Sputum concentrations of both clarithromycin and this compound have been shown to exceed the MICs for Streptococcus pyogenes (0.06 mg/L for clarithromycin and 0.03 mg/L for this compound) for over 24 hours after administration. uni-regensburg.de
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterium | MIC Range (mg/L) | Key Findings |
|---|---|---|
| Streptococcus pneumoniae | 0.015 - >64 nih.gov | Potency comparable to or greater than clarithromycin. oup.com Combination with clarithromycin enhances activity. oup.comoup.com |
| Enterococcus faecalis | Not specified | Potency comparable to clarithromycin; synergistic effects observed in combination. nih.gov |
| Listeria monocytogenes | Not specified | Parent drug, clarithromycin, is highly active. researchgate.net |
| Corynebacterium Species | Not specified | Parent drug, clarithromycin, is highly active. researchgate.net |
| Beta-Hemolytic Streptococci | Mode MIC: 0.06 (in combination with clarithromycin) researchgate.net | Combination is highly active. researchgate.net |
Gram-Negative Bacteria:
Haemophilus influenzae: this compound is notably more active against Haemophilus influenzae than its parent compound, clarithromycin. nih.govnih.govasm.org The MIC50 for this compound against H. influenzae is reported to be 1 microgram/ml. nih.gov The combination of clarithromycin and this compound demonstrates synergistic or additive activity against this pathogen. nih.govasm.orgtandfonline.com In vitro studies have shown that the MICs of the combination are reduced two- to fourfold compared to each compound alone. asm.org This enhanced activity is a key feature that distinguishes clarithromycin from other macrolides. msjonline.orgmsjonline.orggetzpharma.com
Bacteroides fragilis: The 14-hydroxy metabolite of clarithromycin has demonstrated in vitro activity similar to that of the parent drug against Bacteroides fragilis and other anaerobic bacteria. psu.edunih.gov
Peptostreptococcus anaerobius: The combination of clarithromycin and this compound possesses good activity against susceptible anaerobes, including Peptostreptococcus anaerobius. psu.edunih.gov A study showed that a concentration of twice the MIC resulted in bactericidal activity against the tested strains at 24 hours. nih.gov
Helicobacter pylori: this compound exhibits in vitro activity against Helicobacter pylori, although its MIC is generally higher than that of clarithromycin (0.06 mg/L vs 0.03 mg/L). scielo.br The activity of macrolides like clarithromycin against H. pylori is known to decrease at acidic pH, while this compound is less affected. nih.gov Checkerboard titration has indicated that the combined activity of clarithromycin and its metabolite is additive. nih.gov
Branhamella catarrhalis (Moraxella catarrhalis): Sputum concentrations of both clarithromycin and this compound have been shown to exceed the MIC for Moraxella catarrhalis (0.12 mg/L for both) for over 24 hours after a single dose. uni-regensburg.de Clarithromycin itself is more susceptible against B. catarrhalis than erythromycin. researchgate.net
Legionella Species: Clarithromycin demonstrates greater activity than erythromycin against Legionella spp. dhgpharma.com.vn While specific data for the metabolite is limited, studies have suggested that partial synergy or additive effects can be observed against Legionella spp. when combined with clarithromycin. asm.org Clarithromycin is highly active in vitro against pathogens causing atypical pneumonia, including Legionella spp. nih.gov
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterium | MIC Range (mg/L) | Key Findings |
|---|---|---|
| Haemophilus influenzae | MIC50: 1.0 nih.gov | More active than clarithromycin; synergistic/additive effects in combination. nih.govnih.govasm.org |
| Bacteroides fragilis | Not specified | Activity similar to clarithromycin. psu.edunih.gov |
| Peptostreptococcus anaerobius | Not specified | Good activity in combination with clarithromycin. psu.edunih.gov |
| Helicobacter pylori | MIC90: 0.06 scielo.br | Less active than clarithromycin; additive effect in combination. scielo.brnih.gov |
| Branhamella catarrhalis | MIC: 0.12 uni-regensburg.de | Sputum concentrations exceed MIC for over 24 hours. uni-regensburg.de |
| Legionella Species | Not specified | Parent drug, clarithromycin, is highly active. dhgpharma.com.vnnih.gov Additive/synergistic effects possible in combination. asm.org |
Atypical Mycobacteria:
Mycobacterium avium: Clarithromycin exhibits both in vitro and in vivo activity against Mycobacterium avium complex (MAC). medcentral.com While this compound's activity against MAC isolates is reported to be 4 to 7 times less than that of clarithromycin, the clinical significance of this difference is not fully understood. medcentral.com
Table 3: In Vitro Activity of this compound against Atypical Mycobacteria
| Bacterium | MIC Range (mg/L) | Key Findings |
|---|---|---|
| Mycobacterium avium | Not specified | 4 to 7 times less active than clarithromycin. medcentral.com |
| Mycobacterium smegmatis | Not specified | Parent drug, clarithromycin, is active against atypical mycobacteria. nih.gov |
Other Microorganisms:
Mycoplasma: Clarithromycin is highly active in vitro against Mycoplasma pneumoniae. nih.gov The activity of clarithromycin against Mycoplasma pneumoniae is generally comparable to that of erythromycin. medcentral.com
Chlamydia: Clarithromycin has up to tenfold greater activity in vitro than erythromycin against Chlamydia trachomatis and some strains of C. pneumoniae. medcentral.com It is highly active against these pathogens which cause atypical pneumonia. nih.gov
Table 4: In Vitro Activity of this compound against Other Microorganisms
| Microorganism | MIC Range (mg/L) | Key Findings |
|---|---|---|
| Mycoplasma | Not specified | Parent drug, clarithromycin, is highly active against Mycoplasma pneumoniae. nih.govmedcentral.com |
| Chlamydia | Not specified | Parent drug, clarithromycin, is highly active against Chlamydia trachomatis and C. pneumoniae. nih.govmedcentral.com |
Comparative Antimicrobial Potency Assessments
Relative Potency Compared to Clarithromycin:
The antimicrobial potency of this compound relative to its parent compound, clarithromycin, varies depending on the bacterial species.
For many organisms, including Enterococcus faecalis and staphylococci, the potency of this compound is comparable to that of clarithromycin. nih.gov Against Streptococcus pneumoniae, it is generally as potent as the parent compound. oup.com
However, the most significant difference in potency is observed with Haemophilus influenzae, against which this compound is consistently reported to be more active than clarithromycin. nih.govnih.govasm.orgoup.com The metabolite is often described as being twofold more active against H. influenzae. asm.org
Conversely, against Helicobacter pylori, this compound is less potent than clarithromycin, with a higher MIC90 value. scielo.br Similarly, its activity against Mycobacterium avium complex is notably lower than that of the parent drug. medcentral.com
The combination of clarithromycin and this compound often results in an enhanced antimicrobial effect, which can be additive or synergistic. oup.comnih.govnih.govasm.orgtandfonline.com This is particularly evident against H. influenzae and some strains of S. pneumoniae and Enterococcus faecalis. oup.comnih.gov This synergistic relationship suggests that the in vivo efficacy of clarithromycin is influenced by the presence of its active metabolite.
Relative Potency Compared to Erythromycin
This compound, the primary active metabolite of clarithromycin, demonstrates comparable and, in some instances, superior potency to the parent compound and the older macrolide, erythromycin, against various bacterial pathogens. oup.comnih.gov
For erythromycin-susceptible strains of Streptococcus pneumoniae, the in vitro activity of this compound is similar to that of both clarithromycin and erythromycin. oup.com Studies have reported that the MIC₉₀ (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for all three compounds against these strains was 0.125 mg/L. oup.com This indicates an equivalent level of potency against susceptible pneumococci.
However, against other pathogens, such as Borrelia burgdorferi, the causative agent of Lyme disease, both clarithromycin and its 14-hydroxy metabolite have shown greater in vitro activity than erythromycin. In one study, the MICs for clarithromycin and this compound against 19 isolates of B. burgdorferi ranged from 0.003 to 0.03 µg/mL and 0.007 to 0.03 µg/mL, respectively, while erythromycin MICs were higher, ranging from 0.007 to 0.06 µg/mL. nih.gov
The structural modification of clarithromycin, a methoxy (B1213986) group at the C-6 position of the lactone ring, not only enhances its acid stability and bioavailability compared to erythromycin but also contributes to its increased antibacterial activity. nih.gov This structural advantage is shared by its active metabolite. Furthermore, evidence suggests that clarithromycin may be more active in vitro against Rhodococcus equi than erythromycin. avma.org
The following table summarizes the comparative in vitro potencies of this compound and erythromycin against selected pathogens based on available research data.
| Bacterial Species | This compound MIC | Erythromycin MIC | Reference |
| Streptococcus pneumoniae (erythromycin-susceptible) | MIC₉₀: 0.125 mg/L | MIC₉₀: 0.125 mg/L | oup.com |
| Borrelia burgdorferi | 0.007 - 0.03 µg/mL | 0.007 - 0.06 µg/mL | nih.gov |
Synergistic and Additive Antimicrobial Effects with Clarithromycin
In Vitro Synergy and Additivity Studies (e.g., Checkerboard Assays, Time-Kill Experiments)
In vitro studies utilizing checkerboard assays and time-kill experiments have consistently demonstrated the enhanced activity of clarithromycin when combined with its 14-hydroxy metabolite.
Checkerboard assays, which test various combinations of two antimicrobial agents, have revealed synergy or additive effects against a majority of isolates of Streptococcus pneumoniae. oup.com In one study, this interaction was observed in 31 out of 38 isolates tested. oup.com Specifically, against erythromycin-susceptible isolates, 7 of 25 strains showed synergy, while 16 demonstrated additive effects. oup.com For erythromycin-resistant strains, synergy was noted in three of eight erm(AM)-producing strains and three of five mef(E)-producing strains. oup.com
Similarly, against Helicobacter pylori, checkerboard titration has indicated that the combined activity of clarithromycin and this compound is additive. oup.com However, studies investigating the combination of clarithromycin-14-hydroxyclarithromycin with amoxicillin (B794) or bismuth subsalicylate against H. pylori found additive effects in a portion of isolates but did not demonstrate synergy. asm.orgnih.gov
Time-kill experiments provide further evidence of the enhanced bactericidal activity of the combination. Against macrolide-susceptible S. pneumoniae, the combination of clarithromycin and its metabolite was bactericidal. oup.com For macrolide-resistant strains, the combination often resulted in a greater reduction in bacterial colony counts compared to either agent alone. oup.com In studies with Haemophilus influenzae, kill-curve investigations have also indicated augmented synergistic effects between clarithromycin and its metabolite.
The following table summarizes findings from in vitro synergy and additivity studies.
| Organism | Assay Method | Interaction Observed | Reference |
| Streptococcus pneumoniae | Checkerboard Assay | Synergy or Additive | oup.com |
| Streptococcus pneumoniae | Time-Kill Assay | Bactericidal (susceptible strains), Enhanced killing (resistant strains) | oup.com |
| Helicobacter pylori | Checkerboard Titration | Additive | oup.com |
| Haemophilus influenzae | Kill-Curve Investigation | Augmented Synergy |
Post-Antibiotic Effects (PAE) in Bacterial Systems
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. This compound, both alone and in combination with clarithromycin, exhibits a significant PAE against various bacterial pathogens.
Against anaerobic bacteria such as Bacteroides fragilis and Peptostreptococcus anaerobius, the combination of clarithromycin and this compound produced a PAE ranging from 1.44 to 3.20 hours. psu.edunih.gov This was notably longer than the PAE of less than 1 hour observed with amoxicillin-clavulanate against the same organisms. psu.edunih.gov
In studies with Legionella pneumophila, both clarithromycin and this compound demonstrated a considerable PAE. oup.comoup.com PAE ranges were reported as 7.28–17.3 hours for clarithromycin, 6.78–14.77 hours for the metabolite, and 5.15–13.23 hours for the combination. oup.comoup.com
For Haemophilus influenzae and Streptococcus pneumoniae, the addition of this compound to clarithromycin has been shown to prolong the PAE, although the increase may not always be statistically significant. asm.org One study found that the combination extended the PAE against H. influenzae by 29.2% and against S. pneumoniae by 22.7%. asm.org It was also noted that clarithromycin and its combination with the metabolite produced significantly longer PAEs against S. pneumoniae than against H. influenzae. asm.org
The following table provides a summary of the post-antibiotic effects of this compound.
| Bacterial Species | Agent(s) | Post-Antibiotic Effect (PAE) Duration (hours) | Reference |
| Bacteroides fragilis & Peptostreptococcus anaerobius | Clarithromycin-14-hydroxyclarithromycin | 1.44 - 3.20 | psu.edunih.gov |
| Legionella pneumophila | This compound | 6.78 - 14.77 | oup.comoup.com |
| Legionella pneumophila | Clarithromycin-14-hydroxyclarithromycin | 5.15 - 13.23 | oup.comoup.com |
| Haemophilus influenzae | Clarithromycin-14-hydroxyclarithromycin | Prolonged PAE by 29.2% | asm.org |
| Streptococcus pneumoniae | Clarithromycin-14-hydroxyclarithromycin | Prolonged PAE by 22.7% | asm.org |
Mechanisms of Bacterial Resistance and the Role of 14 Hydroxyclarithromycin
Acquired Macrolide Resistance Mechanisms
Bacteria can acquire resistance to macrolides through three primary mechanisms: modification of the drug's target on the ribosome, active removal of the drug from the bacterial cell, and enzymatic breakdown or modification of the antibiotic. mdpi.comclinicalgate.com These resistance mechanisms are often encoded by genes that can be transferred between bacteria, facilitating the rapid spread of resistance. mdpi.com
The most common mechanism of macrolide resistance involves the modification of the bacterial ribosome, the target of macrolide action. nih.gov Macrolides typically bind to the 23S rRNA component of the 50S ribosomal subunit, inhibiting protein synthesis. numberanalytics.comclinicalgate.com
Certain bacteria have acquired genes, such as the erm (erythromycin ribosome methylation) genes, that encode for methyltransferase enzymes. nih.govnih.gov These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA. nih.govnih.govoup.com This methylation alters the conformation of the ribosome, reducing the binding affinity of macrolide antibiotics. oup.com
This type of resistance is often referred to as MLSB-type resistance because it confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, all of which share an overlapping binding site on the ribosome. oup.comoup.com The erm(AM) gene, also known as erm(B), is a well-characterized example of a gene conferring MLSB resistance and is widely distributed among various bacterial species. nih.govasm.org This mechanism typically results in high-level resistance to macrolides. clinicalgate.comoup.com
Another significant mechanism of macrolide resistance is the active efflux of the drug from the bacterial cell. numberanalytics.comclinicalgate.com This process is mediated by efflux pumps, which are membrane proteins that recognize and expel antibiotics from the cytoplasm, preventing them from reaching their ribosomal target.
The mef (macrolide efflux) genes, such as mef(E), encode for these efflux pumps. oup.comasm.org The mef(E) gene, originally identified in Streptococcus pneumoniae, and the closely related mef(A) gene, first found in Streptococcus pyogenes, are responsible for the M-phenotype of resistance. asm.orgnih.govoup.com This phenotype is characterized by resistance to 14- and 15-membered macrolides (like clarithromycin (B1669154) and azithromycin) but susceptibility to 16-membered macrolides, lincosamides, and streptogramin B. oup.comoup.comoup.com Efflux-mediated resistance generally results in a lower level of resistance compared to ribosomal modification. clinicalgate.comoup.com
A less common but still important mechanism of macrolide resistance is the enzymatic inactivation of the antibiotic molecule itself. nih.govdroracle.ai Bacteria can produce enzymes that chemically modify the macrolide, rendering it inactive. These inactivation pathways include:
Phosphorylation: Macrolide phosphotransferases (Mph) can inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine (B1220255) sugar, which prevents the antibiotic from binding to the ribosome. d-nb.info
Hydrolysis: Esterases, encoded by ere genes, can hydrolyze the lactone ring structure that forms the core of the macrolide antibiotic, leading to its inactivation. nih.gov
N-Demethylation and N-Oxidation: These are additional, though less frequently cited in the context of resistance, metabolic pathways that can modify and potentially inactivate macrolide compounds. Clarithromycin itself undergoes hepatic N-demethylation to form inactive metabolites.
While enzymatic inactivation is a recognized resistance strategy, it is considered less prevalent in clinical isolates compared to ribosomal modification and efflux. nih.gov
Active Drug Efflux Systems (e.g., mef(E) gene, M-type Resistance Phenotypes)
Impact of 14-Hydroxyclarithromycin on Resistant Bacterial Strains
Research has demonstrated that this compound possesses potent in vitro activity against Streptococcus pneumoniae, including strains that are resistant to penicillin and erythromycin (B1671065). oup.comoup.com Studies have shown that the metabolite's activity can be equal to or even greater than that of the parent compound, clarithromycin, against certain pneumococcal isolates. oup.com
The combination of clarithromycin and this compound often results in enhanced antimicrobial activity. In vitro studies using agar (B569324) dilution and chequerboard assays have revealed synergistic or additive effects against a significant number of S. pneumoniae isolates, including those with defined resistance mechanisms. oup.comnih.gov For instance, against erythromycin-resistant S. pneumoniae, synergy between clarithromycin and its metabolite has been observed in strains carrying either the erm(AM) gene or the mef(E) gene. oup.com
| Bacterial Strain Resistance Profile | Antibiotic | MIC Range (mg/L) | Reference |
|---|---|---|---|
| Penicillin-Intermediate and -Resistant | Clarithromycin | 0.008 - 64 | oup.com |
| Penicillin-Intermediate and -Resistant | This compound | 0.015 - 64 | oup.com |
| Erythromycin-Resistant (erm(AM)-producing) | Clarithromycin | >64 | oup.com |
| Erythromycin-Resistant (erm(AM)-producing) | This compound | >64 | oup.com |
| Erythromycin-Resistant (mef(E)-producing) | Clarithromycin | 4 - 16 | oup.com |
| Erythromycin-Resistant (mef(E)-producing) | This compound | 2 - 8 | oup.com |
This enhanced activity is crucial in overcoming low to moderate levels of resistance, such as that conferred by the mef(E) efflux pump. oup.com The metabolite's own potent activity can help to achieve and maintain therapeutic concentrations at the site of infection, contributing to bacterial eradication even when the parent drug's effectiveness is compromised by resistance mechanisms. Therefore, when evaluating the potential clinical success of clarithromycin, it is essential to consider the combined activity of both the parent drug and its active 14-hydroxy metabolite. nih.govnih.gov This is also a key consideration in the treatment of other respiratory pathogens, such as Haemophilus influenzae, where the metabolite provides the majority of the antibacterial effect. oup.comuni-regensburg.de
| Resistance Profile | Interaction Observed | Number of Strains | Reference |
|---|---|---|---|
| Erythromycin-Susceptible | Synergy or Additive | 23 of 25 | oup.com |
| Erythromycin-Resistant | Synergy or Additive | 6 of 13 | oup.com |
| Overall | Synergy | 13 of 38 | oup.com |
| Overall | Additivity | 18 of 38 | oup.com |
Preclinical Pharmacodynamic and Efficacy Studies of 14 Hydroxyclarithromycin
In Vitro Pharmacodynamic Modeling
In vitro pharmacodynamic models are essential tools for characterizing the antimicrobial activity of a compound over time, mimicking the fluctuating drug concentrations that occur in the body.
In vitro pharmacodynamic models have been employed to simulate the pharmacokinetic profiles of 14-hydroxyclarithromycin in both serum and lung tissue to generate time-kill curves against various bacterial isolates. asm.org These studies assess the rate and extent of bacterial killing when exposed to dynamic concentrations of the drug, alone or in combination with the parent compound, clarithromycin (B1669154).
Research using these models against Haemophilus influenzae has shown that at simulated serum concentrations, the combination of clarithromycin and this compound can result in synergy, defined as a significant decrease in bacterial count compared to the most active single agent. For some strains, this synergistic activity was observed when simulating concentrations achievable in serum. However, the bactericidal activity was noted to be less than that of amoxicillin-clavulanic acid. Studies have also demonstrated that this compound, when combined with clarithromycin, can lead to synergistic effects against certain bacterial strains, with the combination showing greater bactericidal activity than either compound alone against H. influenzae isolates, especially at simulated lung tissue concentrations.
Against Legionella pneumophila, time-kill curve analyses were conducted using simulated peak and trough serum concentrations. nih.govoup.com Both clarithromycin and this compound were found to be bactericidal at these concentrations. nih.govoup.com Interestingly, at trough concentrations, the combination of the two compounds showed less killing activity than clarithromycin alone against three of the four strains tested. nih.govoup.com
For Streptococcus pneumoniae, particularly erythromycin-resistant strains, time-kill assays using simulated physiological peak serum concentrations revealed that the combination of clarithromycin and this compound resulted in synergy or additive effects against a majority of isolates. oup.com Against macrolide-susceptible strains, both the individual compounds and their combination were bactericidal, reducing colony counts below the limit of detection within 24 hours. oup.com
| Pathogen | Model Conditions | Key Findings for this compound (alone or in combination) | Reference |
|---|---|---|---|
| Haemophilus influenzae | Simulated serum and lung tissue concentrations | Synergy with clarithromycin observed for some strains at serum concentrations. Combination showed greater bactericidal activity at simulated lung concentrations. | |
| Legionella pneumophila | Simulated peak and trough serum concentrations | Bactericidal at both peak and trough concentrations. Combination at trough levels showed lower killing activity than clarithromycin alone for most strains. | nih.govoup.com |
| Streptococcus pneumoniae (Erythromycin-resistant) | Simulated peak serum concentrations | Synergy or additive effects with clarithromycin demonstrated against a majority of tested isolates. | oup.com |
| Anaerobes (e.g., Bacteroides fragilis) | Concentrations at MIC and 2x MIC | A concentration of twice the MIC of the clarithromycin/14-hydroxyclarithromycin combination was bactericidal. | asm.org |
Animal Models of Infection
Animal models are crucial for assessing the in vivo efficacy of an antimicrobial agent in a complex biological system, providing insights that in vitro models cannot.
Because the 14-hydroxy metabolite of clarithromycin is not produced in rodents, mouse models of infection allow for the individual efficacy of the metabolite to be studied directly. nih.govoup.com In an experimental model of pneumococcal pneumonia caused by Streptococcus pneumoniae, the efficacy of this compound was compared to its parent compound. oup.com After two days of treatment, both clarithromycin and this compound achieved 100% survival rates, significantly higher than erythromycin (B1671065) (53%) and saline (0%). oup.com Furthermore, this compound demonstrated superior intrapulmonary bacterial killing activity compared to erythromycin and comparable activity to clarithromycin. oup.com These findings suggest that the metabolite is at least as effective as the parent drug in this model. oup.com
Similarly, in a murine model of pulmonary infection with H. influenzae, this compound was found to be significantly more active in terms of bacterial killing than both clarithromycin and erythromycin. nih.gov Combination studies in this model showed that even low doses of this compound, which were ineffective on their own, potentiated the bactericidal activity of clarithromycin. nih.gov
| Animal Model | Pathogen | Treatment Comparison | Key Efficacy Outcome | Reference |
|---|---|---|---|---|
| Mouse Pneumonia Model | Streptococcus pneumoniae | 14-OH-Clarithromycin vs. Clarithromycin vs. Erythromycin | 100% survival rate for 14-OH-Clarithromycin and Clarithromycin after 2 days; comparable intrapulmonary killing activity to Clarithromycin. | oup.com |
| Mouse Pulmonary Infection Model | Haemophilus influenzae | 14-OH-Clarithromycin vs. Clarithromycin vs. Erythromycin | Metabolite was much more active in bacterial killing than the parent compound or erythromycin. | nih.gov |
| Mouse Pneumonia Model | Mycoplasma pneumoniae | Escalating dosages of Clarithromycin | Higher dosages of the parent drug resulted in significantly greater therapeutic efficacy, suggesting the importance of achieving high concentrations at the site of infection. | nih.gov |
A significant limitation of standard mouse models in drug development is the substantial difference in drug metabolism between mice and humans, largely due to species variations in the cytochrome P450 (CYP) enzyme system. nih.govukri.org To overcome this, highly complex humanized mouse models have been developed. The "8HUM" model, for instance, was created by substituting 33 murine CYP genes with six human CYP genes (including CYP3A4, which is responsible for metabolizing clarithromycin) and key human transcription factors. phaserbio.comghdiscoverycollaboratory.org
Efficacy Assessments in Experimental Pneumococcal Pneumonia (e.g., Mouse Models)
Tissue Penetration and Intracellular Accumulation in Preclinical Systems
The effectiveness of an antibiotic, especially for respiratory infections, is highly dependent on its ability to penetrate the site of infection and accumulate in relevant tissues and cells.
Preclinical studies demonstrate that this compound, like its parent compound, achieves excellent penetration into pulmonary tissues. oup.com In a mouse model, this compound showed efficient penetration into lung tissues, with a mean lung-to-serum concentration ratio of 3.2. oup.com This indicates that the metabolite concentrates in the lungs relative to the bloodstream.
Furthermore, macrolides are known to accumulate within phagocytic cells, such as neutrophils and alveolar macrophages, which are key components of the immune response in the lungs. mdpi.comasm.orgresearchgate.net This intracellular accumulation is considered an important mechanism, as it can deliver high concentrations of the antibiotic directly to the site of infection, particularly for intracellular pathogens. asm.orgavma.org Studies have shown that this compound achieves high concentrations in pulmonary epithelial lining fluid (ELF) and alveolar cells, often far exceeding concurrent serum levels. asm.orgasm.org This preferential distribution to pulmonary tissues and cells is a key pharmacodynamic feature contributing to its efficacy in respiratory tract infections.
| Preclinical System | Tissue/Cell Type | Finding | Reference |
|---|---|---|---|
| Mouse Model | Lung Tissue | Mean lung concentration was 3.03 mg/kg for a corresponding serum concentration of 0.95 mg/L, yielding a lung-to-serum ratio of 3.2. | oup.com |
| General Preclinical | Phagocytic Cells (e.g., Alveolar Macrophages) | Accumulates to high concentrations within these cells, which is important for activity against intracellular pathogens. | mdpi.comasm.orgresearchgate.net |
| General Preclinical | Pulmonary Epithelial Lining Fluid (ELF) | Achieves concentrations in ELF that are superior to those in serum. | asm.org |
Mechanisms of Enhanced Intracellular Uptake
The notable efficacy of this compound, particularly against intracellular pathogens, is intrinsically linked to its ability to achieve high concentrations within host cells. This enhanced intracellular uptake is not governed by a single process but is rather a multifactorial phenomenon involving the molecule's physicochemical characteristics, passive diffusion, and interaction with cellular transport systems.
A primary driver for the cellular accumulation of macrolides, including this compound, is their lipophilic and basic nature. This allows for ready diffusion across the lipid bilayer of cell membranes. Following entry into the cell, the compound can become "trapped" within acidic intracellular organelles, such as lysosomes. In this acidic environment, the basic molecule becomes protonated, and the resulting charged ion is less able to diffuse back across the organellar membrane, leading to significant accumulation against a concentration gradient. This process is often referred to as "ion-trapping."
Beyond passive mechanisms, active transport processes play a crucial role. Like its parent compound, clarithromycin, this compound's intracellular concentration is influenced by the activity of membrane transporters. Clarithromycin is a known inhibitor of P-glycoprotein (P-gp), an efflux transporter that actively pumps substrates out of the cell. dhgpharma.com.vndrugbank.com By inhibiting this pump, the drug effectively reduces its own removal from the intracellular space, contributing to a higher net accumulation.
Furthermore, studies suggest the involvement of uptake transporters. Research in foals, whose drug transporters share close genetic homology with human analogues, has shown that both clarithromycin and this compound accumulate to exceptionally high levels in bronchoalveolar lavage cells (BALCs) and epithelial lining fluid (ELF). nih.gov For instance, the concentration of this compound in alveolar macrophages (AM) has been found to be over 40 times greater than in plasma. oup.com While studies have shown clarithromycin to be an inhibitor of several Organic Anion-Transporting Polypeptides (OATPs) rather than a substrate, the significant reduction in its absorption when co-administered with rifampicin (B610482) points towards the involvement of a yet-unidentified intestinal uptake transporter. nih.gov The combination of efficient entry, active retention via efflux pump inhibition, and potential active influx contributes to the high intracellular concentrations that are key to the compound's therapeutic effect.
Research Findings on Intracellular Concentration
The extensive distribution into respiratory tissues and cells is a hallmark of this compound. Research has consistently demonstrated that the concentration of the metabolite in key cellular compartments far exceeds that found in systemic circulation.
| Tissue/Cell Compartment | Mean Concentration of this compound (mg/L) | Mean Alveolar Macrophage (AM) to Plasma Concentration Ratio | Source(s) |
| Plasma | 0.52 - 0.80 | N/A | oup.com |
| Alveolar Macrophages (AM) | 22.1 - 49.5 | 41.6:1 to 83.5:1 | oup.com |
| Bronchoalveolar Lavage Cells (BALCs) | Accumulates 25- to 90-fold over plasma levels | N/A | nih.gov |
| Epithelial Lining Fluid (ELF) | Accumulates 1.5- to 4.5-fold over plasma levels | N/A | nih.gov |
Table 1: Comparative Concentrations of this compound in Plasma and Pulmonary Cells. This table illustrates the significant accumulation of this compound in cellular compartments critical for treating respiratory infections.
Analytical Methodologies for the Quantification and Characterization of 14 Hydroxyclarithromycin
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of 14-hydroxyclarithromycin in complex biological matrices due to its high sensitivity, specificity, and speed. researchgate.nettandfonline.com
Sensitive and specific LC-MS/MS methods have been developed and validated for quantifying this compound in various biological fluids. These methods are essential for pharmacokinetic studies, enabling the measurement of the metabolite's concentration in different bodily compartments.
Plasma: Numerous studies describe the validation of LC-MS/MS methods for determining this compound concentrations in human and animal plasma. researchgate.netdustri.comnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation with acetonitrile (B52724) or liquid-liquid extraction, followed by rapid chromatographic separation and detection. researchgate.netnih.gov Linearity in the concentration range of 28.3–3934.1 ng/mL has been demonstrated, with a lower limit of quantification (LLOQ) as low as 28.3 ng/mL. researchgate.nettandfonline.com Average recovery of the metabolite from plasma is reported to be around 88.8%. researchgate.nettandfonline.com
Epithelial Lining Fluid (ELF) and Broncho-Alveolar Cells (BAC): The concentration of this compound in the lungs is of significant interest due to its activity against respiratory pathogens. Methods have been established to measure its levels in epithelial lining fluid (ELF) and broncho-alveolar cells (BAC), typically obtained via bronchoalveolar lavage (BAL). nih.govoup.comresearchgate.net Studies show that this compound, like its parent compound, concentrates significantly in these lung compartments compared to plasma. nih.govoup.comresearchgate.net For instance, mean levels of the metabolite were found to be 1.9 mg/L in ELF and 38.6 mg/L in alveolar cells, compared to 0.7 mg/L in serum. nih.gov Another study found that the maximum concentration (Cmax) of this compound in bronchial ELF was 0.68 +/- 0.34 mg/L, double the concentration in serum (0.34 +/- 0.13 mg/L). nih.gov
The table below summarizes findings from studies quantifying this compound in various biological matrices.
| Biological Matrix | Organism | Analytical Method | Key Findings (Concentration, LLOQ, etc.) | Reference |
| Human Plasma | Human | LC-MS/MS | Linear range: 28.3–3934.1 ng/mL; LLOQ: 28.3 ng/mL; Recovery: 88.8% | researchgate.nettandfonline.com |
| Human Plasma | Human | LC-MS/MS | Linear range for clarithromycin (B1669154) and this compound: 0.10-10.0 mg/L | nih.gov |
| Epithelial Lining Fluid (ELF) | Human | HPLC | Mean concentration: 1.9 mg/L | nih.gov |
| Broncho-Alveolar Cells (BAC) | Human | HPLC | Mean concentration: 38.6 mg/L | nih.gov |
| Bronchial ELF | Human | Bronchoscopic Microsampling/HPLC | Cmax: 0.68 +/- 0.34 mg/L | nih.gov |
| Alveolar Macrophages (AM) | Human | HPLC | Mean concentrations ranged from 22.1 ± 13.5 to 49.5 ± 16.2 mg/L | oup.com |
| Plasma, ELF, BAC | Horse | LC-MS/MS | This compound accumulated 1.5- to 4.5-fold in ELF and 25- to 90-fold in BACs compared to plasma. | researchgate.net |
The successful separation of this compound from its parent compound, other metabolites, and endogenous matrix components relies on the careful optimization of chromatographic conditions. scielo.brlibretexts.org
Stationary Phases: Reversed-phase columns are most commonly used for the analysis of this compound. C18 columns are frequently reported, providing good retention and separation. researchgate.nettandfonline.comnih.gov Other stationary phases like C8 and cyanopropyl (CN) have also been utilized. researchgate.netresearchgate.net The choice of stationary phase can influence selectivity, particularly when separating structurally similar compounds.
Mobile Phases: Mobile phases typically consist of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is a common organic modifier, often used in combination with methanol. researchgate.netnih.gov The aqueous component is usually a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, which helps to control the pH and improve the ionization efficiency of the analyte in the mass spectrometer. researchgate.nettandfonline.comnih.gov The pH of the mobile phase is a critical parameter that affects the retention time and peak shape. For macrolides, slightly acidic to neutral pH is often employed. nih.govresearchgate.net Gradient elution is sometimes used to achieve better separation and shorter run times, but rapid isocratic methods have also been successfully developed, with run times as short as 2.0 minutes. researchgate.nettandfonline.com
The goal of optimization is to achieve a balance between resolution, analysis time, and sensitivity. libretexts.orgglobalresearchonline.net This involves systematically adjusting parameters like mobile phase composition, flow rate, and column temperature to obtain sharp, symmetrical peaks with adequate separation from interfering substances. scielo.br
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays.
Electrospray Ionization (ESI): Positive ion electrospray ionization (ESI+) is the standard ionization technique for analyzing clarithromycin and its metabolites. researchgate.nettandfonline.comdustri.com This soft ionization method is well-suited for polar, high-molecular-weight compounds like macrolides, as it typically produces protonated molecular ions, [M+H]+, with minimal fragmentation.
Multiple Reaction Monitoring (MRM): For quantification, MS/MS is almost universally operated in the multiple reaction monitoring (MRM) mode. researchgate.netdustri.comnih.gov In this mode, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated molecule) of this compound. This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor a specific, characteristic product ion. This process of selecting a specific precursor-to-product ion transition is highly specific and significantly reduces background noise, thereby increasing sensitivity. For this compound (OH-CLA), a reported MRM transition is m/z 764.1 → m/z 606.1. researchgate.netnih.gov
The table below details examples of MS/MS parameters used for the analysis of this compound.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound (OH-CLA) | ESI+ | 764.1 | 606.1 | researchgate.netnih.gov |
| Clarithromycin (CLA) | ESI+ | 748.5 | 590.1 | researchgate.netnih.gov |
| Clarithromycin (CLA) | TurboIonSpray | 748.5 | 158.2 | nih.gov |
Optimization of Chromatographic Parameters (e.g., Stationary Phases, Mobile Phases)
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and conformational analysis of this compound.
Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and determine the three-dimensional structure of this compound in solution. scirp.orgnih.gov The chemical shifts, coupling constants, and through-space interactions (observed in 2D NMR experiments like NOESY) provide a wealth of information.
The introduction of the hydroxyl group at the C14 position causes characteristic downfield shifts in the NMR spectra. The ¹H NMR signal for the proton attached to C14 appears around δ 4.12 ppm, while the ¹³C NMR signal for C14 itself is observed at approximately δ 72.3 ppm. These shifts confirm the presence and location of the hydroxyl group.
NMR studies are also crucial for understanding the conformation of the 14-membered macrolide ring, which is not rigid but can adopt different shapes. scirp.org The conformation is biologically significant as it influences how the molecule binds to its target, the bacterial ribosome. X-ray crystallography and NMR data have revealed that intramolecular hydrogen bonding can occur between the C14 hydroxyl group and the lactone carbonyl group, which helps to stabilize the macrolide's conformation. The presence of a chiral center at C14 means that different stereoisomers are possible, and NMR is a powerful tool to distinguish between them, as they will have distinct spectra. masterorganicchemistry.com
Other Spectroscopic and Analytical Techniques for Structural Characterization
In addition to LC-MS/MS and NMR, other analytical techniques can be employed to characterize the physicochemical properties of this compound, particularly in the solid state. netd.ac.za
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecule. ijfmr.com The spectrum of this compound would show characteristic absorption bands for O-H stretching (from the hydroxyl groups), C-H stretching (from alkyl groups), C=O stretching (from the ketone and lactone carbonyls), and C-O stretching (from ether and ester linkages). ijfmr.com This technique is valuable for confirming the presence of the key functional groups and for studying solid-state forms. netd.ac.za
Powder X-Ray Diffraction (P-XRD): P-XRD is a technique used to characterize the solid-state nature of a compound, determining whether it is crystalline or amorphous. netd.ac.zaijfmr.com The diffraction pattern is unique to a specific crystalline form and can be used for identification and quality control.
UV Spectroscopy: Ultraviolet (UV) spectroscopy can be used for quantification, although it is much less specific than LC-MS/MS. Due to the weak UV absorbance of macrolide antibiotics, it is not the preferred method for analysis in complex biological fluids. researchgate.net However, it can be useful for simpler applications like solubility measurements. ijfmr.com
Structure Activity Relationship Sar and Rational Design Implications
Influence of the 14-Hydroxyl Group on the Pharmacodynamic Properties of Macrolides
One of the most notable pharmacodynamic contributions of the 14-hydroxyl group is the enhanced activity against specific respiratory pathogens, particularly Haemophilus influenzae. nih.govmsjonline.org While clarithromycin (B1669154) itself has moderate activity against this bacterium, 14-hydroxyclarithromycin demonstrates greater potency. nih.gov This results in an additive or even synergistic effect when both compounds are present, which is clinically relevant as they coexist in the body following clarithromycin administration. nih.govresearchgate.net In vitro studies have demonstrated that the combination of clarithromycin and this compound can lower the minimum inhibitory concentrations (MICs) for H. influenzae by two- to fourfold compared to each compound alone. researchgate.net
The presence of the 14-hydroxyl group also appears to influence the compound's interaction with bacterial ribosomes, the target site for macrolide antibiotics. Macrolides function by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. msjonline.orgrsc.org The specific structural modifications, including the addition of the hydroxyl group, can alter the binding affinity and effectiveness against different bacterial species. Furthermore, this compound has shown activity against other pathogens such as Streptococcus pneumoniae and Enterococcus faecalis.
Comparative Structural Analysis of this compound with Parent Macrolides (Clarithromycin, Erythromycin) and their Biological Activities
The structural evolution from erythromycin (B1671065) to clarithromycin and its active metabolite, this compound, highlights key modifications that enhance antibacterial activity and pharmacokinetic properties. All three are 14-membered macrolide antibiotics, characterized by a large lactone ring. nih.govoup.comopenaccessjournals.com
Erythromycin , the parent compound, is susceptible to degradation in acidic environments, which limits its oral bioavailability. nih.govnih.gov Structurally, it possesses a hydroxyl group at the C6 position of the erythronolide ring. researchgate.net
Clarithromycin is a semi-synthetic derivative of erythromycin, distinguished by the methylation of the hydroxyl group at the C6 position to a methoxy (B1213986) group. nih.govresearchgate.net This seemingly minor alteration significantly improves its acid stability, leading to better oral absorption and reduced gastrointestinal side effects. nih.govopenaccessjournals.com This modification also contributes to enhanced tissue penetration compared to erythromycin. rsc.org
This compound is the primary active metabolite of clarithromycin, formed through hepatic metabolism. nih.gov Its structure is identical to clarithromycin, with the addition of a hydroxyl group at the C14 position. nih.gov This hydroxylation further modifies its biological activity profile.
The biological activities of these three compounds show important distinctions:
Against Haemophilus influenzae : this compound is notably more active than both clarithromycin and erythromycin. nih.govmsjonline.orgtandfonline.com The combination of clarithromycin and its 14-hydroxy metabolite results in synergistic or additive effects against this pathogen. nih.govtandfonline.com
Against Streptococcus pneumoniae : Clarithromycin generally exhibits greater potency than erythromycin and azithromycin (B1666446) against susceptible strains. tandfonline.com
Against Borrelia burgdorferi : In vitro studies have shown that clarithromycin and this compound have comparable and potent activity against isolates of Borrelia burgdorferi, with MICs generally lower than erythromycin. nih.gov
| Compound | Structural Difference from Erythromycin | Key Biological Activity Feature |
| Erythromycin | Parent compound with a C6-hydroxyl group. researchgate.net | Susceptible to acid degradation. nih.govnih.gov |
| Clarithromycin | Methylation of the C6-hydroxyl group to a methoxy group. nih.govresearchgate.net | Improved acid stability and oral bioavailability. nih.govopenaccessjournals.com |
| This compound | Addition of a hydroxyl group at the C14 position to the clarithromycin structure. nih.gov | Enhanced activity against H. influenzae. nih.govmsjonline.org |
Principles for Chemical Modification and Semisynthetic Derivatization of Macrolide Rings
The development of new macrolide antibiotics from naturally occurring compounds like erythromycin is guided by several key principles aimed at improving their therapeutic profiles. These modifications primarily target the macrolactone ring to enhance acid stability, broaden the antibacterial spectrum, and overcome resistance mechanisms. nih.govnih.gov
A primary goal in the semisynthesis of erythromycin derivatives has been to increase their stability in the acidic environment of the stomach. nih.gov Erythromycin itself is prone to degradation into inactive anhydrohemiketal forms. nih.gov The successful synthesis of clarithromycin, through the methylation of the C6 hydroxyl group, is a prime example of overcoming this limitation. nih.govmdpi.com Other derivatives like roxithromycin (B50055) and flurithromycin (B123961) were also designed with this principle in mind. nih.gov
Another crucial aspect is the modification of the macrolide scaffold to enhance activity against a wider range of bacteria, particularly Gram-negative organisms. nih.gov Azithromycin, a 15-membered macrolide, was created by inserting a methylated nitrogen into the lactone ring of erythromycin, which conferred improved activity against Gram-negative bacteria. nih.govakjournals.com
Further derivatization efforts focus on overcoming bacterial resistance. nih.gov This can involve modifications at various positions on the macrolide ring. For instance, the development of ketolides, such as telithromycin, involved removing the cladinose (B132029) sugar at the C3 position and oxidizing the resulting hydroxyl group to a ketone. mdpi.com This modification helps the antibiotic bind more tightly to the ribosome and evade certain resistance mechanisms. plos.org
The general strategies for the chemical modification of macrolides can be categorized as:
Peripheral Substituent Modification : This involves altering existing functional groups on the macrolide scaffold, as seen with the C6-hydroxyl methylation in clarithromycin. mdpi.com
Scaffold Modification : This entails more significant changes to the macrolactone ring itself, such as ring expansion to create azalides like azithromycin or the formation of cyclic carbamates. mdpi.comscirp.org
Total Synthesis : More recently, total synthesis approaches allow for the construction of novel macrolide structures from basic building blocks, offering greater flexibility in design compared to semisynthesis from a natural product. mdpi.comnih.govresearchgate.net This enables the creation of compounds that would be difficult or impossible to produce through derivatization of erythromycin. nih.gov
These principles guide the rational design of new macrolide antibiotics with improved pharmacological properties, aiming to address the ongoing challenges of antibiotic resistance.
Computational Modeling Approaches for Predicting Macrolide-Ribosome Interactions and Antimicrobial Potency
Computational modeling has become an indispensable tool in understanding the intricate interactions between macrolide antibiotics and their target, the bacterial ribosome, as well as in predicting the antimicrobial potency of new derivatives. mdpi.comnih.gov These in silico methods provide insights at an atomic level, guiding the rational design of more effective antibiotics. nih.govnih.gov
Molecular Docking is a widely used computational technique to predict the preferred orientation of a macrolide when it binds to the ribosome. mdpi.comnih.gov By simulating the binding process, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the antibiotic and the ribosomal RNA (rRNA) and proteins. mdpi.comannualreviews.org For macrolides, the binding site is located in the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. mdpi.compnas.org Docking studies can help elucidate how modifications, like the 14-hydroxyl group in this compound, influence these interactions.
Molecular Dynamics (MD) Simulations offer a more dynamic view of the macrolide-ribosome complex. nih.govpnas.org These simulations can model the movement of atoms over time, providing information on the conformational flexibility of both the antibiotic and the ribosome upon binding. pnas.org MD simulations have been used to study how macrolides allosterically alter the conformation of the peptidyl transferase center (PTC), the site of peptide bond formation, even though they bind at a distance from it. pnas.org This approach can also shed light on resistance mechanisms, such as those caused by mutations or modifications of the rRNA at the binding site (e.g., at position A2058). plos.orgnih.gov
Grand Canonical Monte Carlo (GCMC)/MD simulations are a more advanced approach that can account for the role of water molecules in the binding pocket, which is often crucial for accurately predicting binding affinities. plos.org
These computational approaches are often used in conjunction with experimental methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the in silico models. mdpi.com By combining these techniques, researchers can build a comprehensive understanding of the structure-activity relationships of macrolides. This knowledge is critical for designing novel derivatives with enhanced potency, improved ability to overcome resistance, and favorable pharmacokinetic properties. mdpi.comnih.gov For instance, computational studies can help in designing macrolide derivatives with moieties that can form additional interactions with the ribosome, potentially increasing their efficacy against resistant strains. nih.gov
Q & A
Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?
- Methodological Answer : Use computational chemistry (e.g., molecular docking) to predict binding affinities for macrolide targets (e.g., 50S ribosomal subunit). Validate predictions with in vitro MIC assays against Streptococcus pneumoniae. Compare results with clarithromycin derivatives to identify critical functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
